Sumatriptan is a well-established medication primarily used in the acute treatment of migraine headaches. It belongs to a class of drugs known as selective serotonin receptor agonists, specifically targeting the 5-HT1 receptor subtypes. Sumatriptan's introduction marked the beginning of a molecular era in migraine pharmacotherapy, offering a receptor-selective approach to managing the debilitating symptoms of migraine, including headache, nausea, and photophobia2. The drug's efficacy and safety profile have been extensively studied, revealing its potential beyond migraine treatment, including its vasoactive properties in various vascular beds4.
The primary mode of action of sumatriptan has been a subject of debate, with two main mechanisms proposed: vasoconstriction and trigeminal nerve terminal inhibition. Sumatriptan is a potent vasoconstrictor of intracranial arteries, which is believed to contribute to its antimigraine activity. It increases blood flow velocity in large intracranial arteries and constricts arteriovenous anastomoses that may be dilated during a migraine attack3. Additionally, sumatriptan has been shown to inhibit the release of sensory neuropeptides from trigeminal nerve terminals, thereby reducing neurogenic inflammation—a process implicated in the pathophysiology of migraine137.
The drug's vasoconstrictive effects have been observed in coronary arteries as well, where it causes a significant reduction in coronary artery diameter without affecting heart rate or ECG morphology4. In human dural arteries, sumatriptan induces vasoconstriction mediated via activation of 5-HT1D or 5-HT1-like receptors, which are distinct from 5-HT2 receptors5.
Sumatriptan's primary application is in the treatment of acute migraine attacks. Clinical data have demonstrated its ability to relieve headache, nausea, and photophobia in a majority of patients. Its novel mechanism of action, shared by other antimigraine medications like dihydroergotamine, has been a significant advancement in migraine therapy2.
While sumatriptan is effective in migraine treatment, its cardiovascular effects warrant caution, especially in patients with underlying heart conditions. The vasoconstrictive action on coronary arteries could potentially have clinical implications, although no adverse clinical sequelae were reported in a study involving patients undergoing diagnostic coronary arteriography4.
Sumatriptan has been shown to inhibit neurogenic inflammation in dural vessels by activating inhibitory serotonin receptors on terminals of trigeminal neurons. This property suggests that sumatriptan may have therapeutic potential in other pain states characterized by neurogenic inflammation7.
In the gastrointestinal system, sumatriptan has been found to inhibit gastric motility via the enteric nervous system. It acts as an agonist at the 5-HT1P receptor on myenteric neurons in the guinea-pig gastric antrum, which may explain its effects on gastric motility8.
Sumatriptan also inhibits the electrophysiological activity of acid-sensing ion channels (ASICs) in rat trigeminal ganglion neurons. This inhibition is mediated via the 5-HT1D receptor subtype and a cAMP-dependent signal pathway, providing insight into the drug's effectiveness against migraine9.
The drug's effects on cerebral and ocular circulation have been studied using the nitroglycerin headache model, further characterizing sumatriptan's vascular effects and contributing to our understanding of its mechanism of action in migraine relief10.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: